molecular formula C19H20ClN5O3 B2614098 2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1002932-50-4

2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2614098
CAS RN: 1002932-50-4
M. Wt: 401.85
InChI Key: UDDUZIRAMJPGLS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have focused on the design, synthesis, and evaluation of derivatives related to the chemical structure for their potential anticancer properties. For instance, Al-Sanea et al. (2020) explored the synthesis of compounds with different aryloxy groups attached to the C2 of the pyrimidine ring, demonstrating cancer cell growth inhibition in a variety of cancer cell lines (Al-Sanea et al., 2020). Similarly, El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives, with one compound showing significant antitumor activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).

Antimicrobial Applications

Research by Hossan et al. (2012) involved synthesizing a series of derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). This highlights the potential of such compounds in addressing microbial resistance.

Antioxidant and Molecular Structure Analysis

A study by Chkirate et al. (2019) reported on the synthesis of pyrazole-acetamide derivatives and their coordination complexes, showing significant antioxidant activity. This study underscores the importance of understanding the molecular structures and interactions for developing compounds with enhanced biological activities (Chkirate et al., 2019).

Photochemical and Thermochemical Modeling

Mary et al. (2020) focused on the synthesis and characterization of benzothiazolinone acetamide analogs, performing photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research indicates the versatility of acetamide derivatives in applications beyond pharmaceuticals, including renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-3-4-14-10-17(26)23-19(21-14)25-16(9-12(2)24-25)22-18(27)11-28-15-7-5-13(20)6-8-15/h5-10H,3-4,11H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDUZIRAMJPGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

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